n-[(3,4-Dimethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]-3-phenylpropanamide
Overview
Description
N-[(3,4-Dimethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]-3-phenylpropanamide is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a quinoline ring, a phenylpropanamide moiety, and methoxy groups, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3,4-Dimethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]-3-phenylpropanamide typically involves multi-step organic reactions. One common approach is the condensation reaction between 3,4-dimethoxybenzaldehyde and 8-hydroxyquinoline, followed by the addition of 3-phenylpropanoic acid. The reaction conditions often include the use of catalysts such as p-toluenesulfonic acid and solvents like dichloromethane .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
N-[(3,4-Dimethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]-3-phenylpropanamide undergoes various chemical reactions, including:
Oxidation: The methoxy groups can be oxidized to form corresponding quinones.
Reduction: The carbonyl group in the amide moiety can be reduced to an amine.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophiles like bromine or nitronium ions in the presence of catalysts.
Major Products Formed
Oxidation: Formation of quinones and carboxylic acids.
Reduction: Formation of amines and alcohols.
Substitution: Formation of halogenated or nitrated derivatives.
Scientific Research Applications
N-[(3,4-Dimethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]-3-phenylpropanamide has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and catalysis.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials and pharmaceuticals.
Mechanism of Action
The mechanism of action of N-[(3,4-Dimethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]-3-phenylpropanamide involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that inhibit enzymatic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and influencing cellular functions .
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-Dimethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]acetamide
- N-[(3,4-Dimethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]-2-methylpropanamide
Uniqueness
N-[(3,4-Dimethoxyphenyl)(8-hydroxyquinolin-7-yl)methyl]-3-phenylpropanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Compared to similar compounds, it may exhibit enhanced stability and selectivity in binding to molecular targets .
Properties
IUPAC Name |
N-[(3,4-dimethoxyphenyl)-(8-hydroxyquinolin-7-yl)methyl]-3-phenylpropanamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H26N2O4/c1-32-22-14-12-20(17-23(22)33-2)25(29-24(30)15-10-18-7-4-3-5-8-18)21-13-11-19-9-6-16-28-26(19)27(21)31/h3-9,11-14,16-17,25,31H,10,15H2,1-2H3,(H,29,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAAFQAWOULZVHU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C(C2=C(C3=C(C=CC=N3)C=C2)O)NC(=O)CCC4=CC=CC=C4)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H26N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.